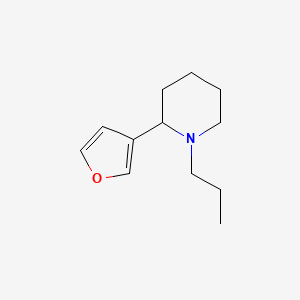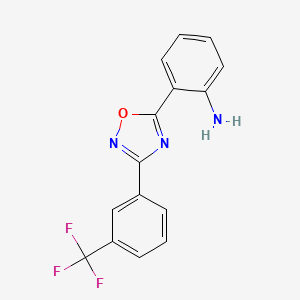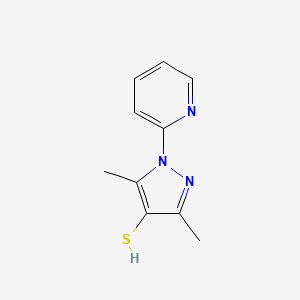
1-((4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)methyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)methyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used in the development of pharmaceuticals. This particular compound features a fluorobenzyl group attached to a triazole ring, which is further connected to a piperazine moiety. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)methyl)piperazine typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile compound. The resulting triazole intermediate is then subjected to a nucleophilic substitution reaction with 2-fluorobenzyl chloride to introduce the fluorobenzyl group.
In the final step, the triazole derivative is reacted with piperazine under basic conditions to form the desired compound. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. Additionally, the use of microwave-assisted synthesis can further enhance the efficiency of the process by reducing reaction times.
化学反应分析
Types of Reactions
1-((4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
1-((4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)methyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, such as anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-((4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)methyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 1-(2-Fluorobenzyl)piperazine
- 1-(4-Fluorobenzyl)piperazine
- 1-(3-Fluorobenzyl)piperazine
Uniqueness
1-((4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)methyl)piperazine is unique due to the presence of both the fluorobenzyl and triazole groups. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds. The triazole ring, in particular, offers additional sites for interaction with biological targets, enhancing the compound’s potential for therapeutic applications.
属性
分子式 |
C14H18FN5 |
|---|---|
分子量 |
275.32 g/mol |
IUPAC 名称 |
1-[[4-[(2-fluorophenyl)methyl]-1,2,4-triazol-3-yl]methyl]piperazine |
InChI |
InChI=1S/C14H18FN5/c15-13-4-2-1-3-12(13)9-20-11-17-18-14(20)10-19-7-5-16-6-8-19/h1-4,11,16H,5-10H2 |
InChI 键 |
QYFWHNXAWMGBCL-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)CC2=NN=CN2CC3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


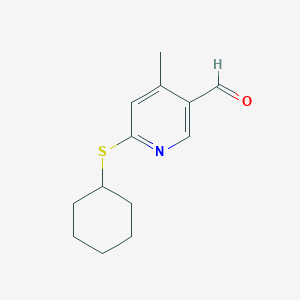

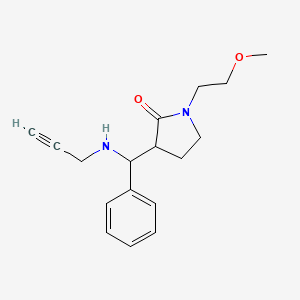
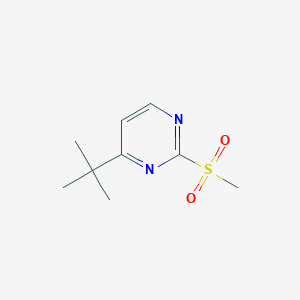
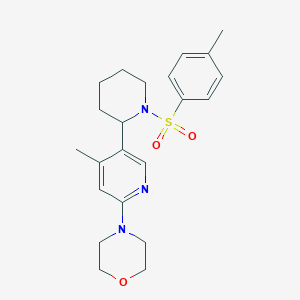
![3-(6-(4-Ethylphenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11799870.png)




